![molecular formula C16H15Cl2NOS2 B2690146 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide CAS No. 337923-07-6](/img/structure/B2690146.png)

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

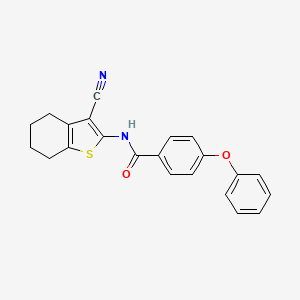

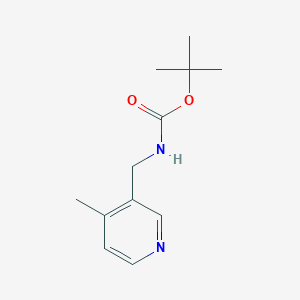

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide (also known as CPA) is a compound that has been studied for its potential therapeutic and scientific applications. CPA is a small molecule that is composed of a phenyl ring, sulfanyl group, and an acetamide group. It is a derivative of the widely studied compound, 4-chlorophenylacetic acid (4-CPA). CPA has been studied for its potential in various scientific applications as well as its possible therapeutic uses.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

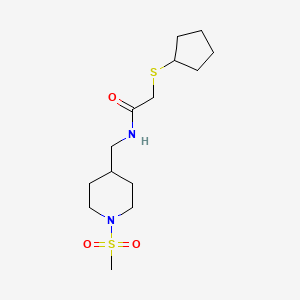

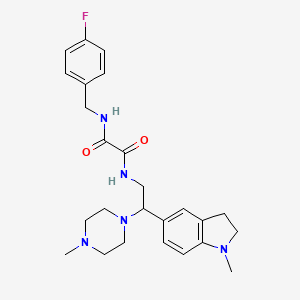

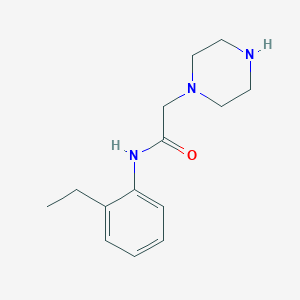

Researchers have focused on the synthesis of N-substituted derivatives of related compounds to explore their potential as antibacterial agents and enzyme inhibitors. These efforts have led to the discovery of compounds with significant antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibition of specific enzymes like α-chymotrypsin. The process involves complex synthetic routes starting from basic chemical precursors to achieve the desired structural configurations, which are then evaluated for their biological activities through in vitro screenings and molecular docking studies to identify active binding sites (S. Z. Siddiqui et al., 2014).

Vibrational Spectroscopy and Molecular Docking

Another research direction involves the characterization of similar compounds through vibrational spectroscopy techniques like Raman and Fourier-transform infrared spectroscopy, coupled with ab initio and density functional theory calculations. These studies provide insights into the molecular structures, stability, and interactions within the compounds, contributing to the understanding of their pharmacokinetic properties and potential as antiviral agents. The research also includes in-silico docking to predict inhibition activity against specific viral targets (S. J. Jenepha Mary et al., 2022).

Thermal and Antimicrobial Studies

The thermal properties and antimicrobial activities of sulfanilamide derivatives, which share a similar chemical backbone, have been extensively studied. These investigations not only shed light on the compounds' thermal behavior and stability but also their potential use as antibacterial and antifungal agents. Such studies are crucial for developing new pharmaceuticals and materials with enhanced performance and safety profiles (M. Lahtinen et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures often target specific proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .

Mode of Action

The compound might interact with its target by binding to a specific site, thereby modulating the target’s activity. This can result in a change in the biological process that the target is involved in .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could either inhibit or enhance the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological process that it affects. This could range from changes in cell signaling to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS2/c17-12-1-5-14(6-2-12)21-10-9-19-16(20)11-22-15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUDNMKSLZSFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCNC(=O)CSC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)

![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)

![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)

![8-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)

![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)